molecular formula C13H18Cl2N2 B12817700 1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine

1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine

Cat. No.: B12817700
M. Wt: 273.20 g/mol
InChI Key: MYTKOBWPJLRDQX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzyl chloride and N-methylpiperidine.

    Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpiperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any oxidized forms back to the original amine.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Regeneration of the original amine from oxidized forms.

    Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions and the effects of structural modifications on biological activity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzyl)piperazine: Similar structure but lacks the N-methyl group.

    2,4-Dichlorobenzyl alcohol: Lacks the piperidine ring and N-methyl group.

Uniqueness

1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is unique due to the combination of the 2,4-dichlorobenzyl group and the N-methylpiperidine moiety. This structural combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C13H18Cl2N2/c1-16-12-3-2-6-17(9-12)8-10-4-5-11(14)7-13(10)15/h4-5,7,12,16H,2-3,6,8-9H2,1H3

InChI Key

MYTKOBWPJLRDQX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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